1,3-Dimethyl-2,4-dioxo-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Description
The compound 1,3-Dimethyl-2,4-dioxo-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a tetrahydropyrimidine derivative featuring:
- 1,3-Dimethyl groups at positions 1 and 3.
- 2,4-Dioxo groups contributing to electron-deficient aromaticity.
- A pyrrolidin-1-yl substituent at position 6, introducing a nitrogen-containing heterocycle.
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-12-9(14-5-3-4-6-14)8(7-15)10(16)13(2)11(12)17/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSIVVQGSXLVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,4-dioxo-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves the condensation of appropriate aldehydes with urea or thiourea derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and pH, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2,4-dioxo-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
1,3-Dimethyl-2,4-dioxo-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2,4-dioxo-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Substituent Variations at Position 5
The carbaldehyde group at position 5 distinguishes this compound from other tetrahydropyrimidine derivatives. Key comparisons include:
Key Insight : The carbaldehyde group may confer unique reactivity compared to carboxylate or carboxamide derivatives, enabling applications in medicinal chemistry (e.g., covalent binding to biological targets).
Substituent Effects at Position 6
The pyrrolidin-1-yl group at position 6 introduces steric bulk and basicity. Comparable substituents include:
Key Insight : Nitrogen-containing substituents (e.g., pyrrolidinyl, pyridinyl) may enhance binding affinity to enzymes like Thymidine Phosphorylase or cytochrome targets .
Thymidine Phosphorylase Inhibition
Tetrahydropyrimidine-5-carboxylate derivatives exhibit notable inhibition:
The target compound’s carbaldehyde group may alter inhibitory potency due to electronic effects, though experimental validation is required.
Antitubercular and Anticancer Activities
- Antitubercular analogs : Derivatives with 5-carboxamide groups (e.g., compound 11b ) show activity against Mycobacterium tuberculosis via structural mimicry of nucleic acid precursors .
- Anticancer analogs : Ethyl carboxylate derivatives with pyridinyl substituents demonstrate moderate cytotoxicity, highlighting the role of lipophilic groups in cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
